4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid
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Overview
Description
4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4th position, an isopropyl group at the 5th position, and a carboxylic acid group at the 2nd position. These structural features make it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of de-brominated imidazole derivatives.
Scientific Research Applications
4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts
Mechanism of Action
The mechanism of action of 4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
- 5-Bromo-1H-benzoimidazole-2-carboxylic acid
- 4-Methyl-5-imidazolecarboxaldehyde
Uniqueness
4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 5th position and the carboxylic acid group at the 2nd position differentiates it from other similar compounds, making it a valuable scaffold for drug development and material science .
Properties
Molecular Formula |
C7H9BrN2O2 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
4-bromo-5-propan-2-yl-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C7H9BrN2O2/c1-3(2)4-5(8)10-6(9-4)7(11)12/h3H,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
FDWGPVVXXOTSHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(N1)C(=O)O)Br |
Origin of Product |
United States |
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